molecular formula C10H9BrN2O2 B1328592 Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 957103-97-8

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B1328592
CAS No.: 957103-97-8
M. Wt: 269.09 g/mol
InChI Key: ADCJRWHNVNKULP-UHFFFAOYSA-N
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Description

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a bromine atom at the 8th position and an ethyl ester group at the 6th position of the pyridine ring adds to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone, followed by esterification with ethyl chloroformate . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and cost .

Scientific Research Applications

Properties

IUPAC Name

ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-8(11)9-12-3-4-13(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCJRWHNVNKULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 6-amino-5-bromonicotinate (5.0 g, 20.4 mmol) in N,N-dimethylformamide (204 mL) were added bromoacetaldehyde dimethylacetal (3.45 g, 20.4 mmol) and p-toluenesulfonic acid (0.53 g, 3.1 mmol). The mixture was heated to 90° C. After 18 h, additional bromoacetaldehyde dimethylacetal (3.45 g, 20.4 mmol) and 4A° molecular sieves were added. The mixture was stirred at 90° C. for another 24 h. The mixture was warmed to ambient temperature and aqueous LiCl (3.0 M) was added. The mixture was extracted with ethyl acetate (3×). The combined organic layer was washed with brine, dried over sodium sulfate, filtered and concentrated. There was still some DMF in the crude product. Water was added and the mixture was extracted with t-butyl methyl ether, washed with brine, dried over sodium sulfate, filtered and concentrated. The mixture was carried on to the next step: LC-MS [M]=269.0.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
204 mL
Type
solvent
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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